molecular formula C28H20FN3O4 B11382442 N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11382442
M. Wt: 481.5 g/mol
InChI Key: QZTNEHFANWKWRZ-UHFFFAOYSA-N
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Description

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that features a unique structure combining benzofuran, pyridazine, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and pyridazine intermediates, followed by their coupling under specific conditions. Key steps include:

    Formation of Benzofuran Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of Pyridazine Intermediate: This step often involves the reaction of hydrazine derivatives with diketones or similar compounds.

    Coupling Reaction: The final step involves coupling the benzofuran and pyridazine intermediates using reagents such as coupling agents (e.g., EDC, DCC) under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times, temperatures, and using continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammation.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism by which N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-thiophenecarboxamide
  • **N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide

Uniqueness

Compared to similar compounds, N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H20FN3O4

Molecular Weight

481.5 g/mol

IUPAC Name

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C28H20FN3O4/c1-16-7-11-19(12-8-16)32-14-13-22(33)25(31-32)28(35)30-24-20-5-3-4-6-23(20)36-27(24)26(34)18-10-9-17(2)21(29)15-18/h3-15H,1-2H3,(H,30,35)

InChI Key

QZTNEHFANWKWRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)C)F

Origin of Product

United States

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